molecular formula C10H17NO3S2 B6495528 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- CAS No. 1351653-99-0

1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)-

Cat. No.: B6495528
CAS No.: 1351653-99-0
M. Wt: 263.4 g/mol
InChI Key: QLDPNNUMBXNBEI-UHFFFAOYSA-N
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Description

1-Oxa-4-thia-8-azaspiro[45]decane, 8-(cyclopropylsulfonyl)- is a spirocyclic compound that features a unique structure incorporating oxygen, sulfur, and nitrogen atoms within its framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction. This step often requires the use of a sulfonyl chloride reagent in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, triethylamine, dichloromethane as a solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 1-Oxa-4-thia-8-azaspiro[4.5]decane exhibit anticancer properties by inducing apoptosis in cancer cells. This is achieved through the modulation of cell signaling pathways and inhibition of specific enzymes involved in tumor metabolism. For instance, studies have shown that these compounds can target metabolic pathways critical for cancer cell survival, making them potential candidates for anticancer drug development.

Enzyme Inhibition
The compound has been noted for its ability to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system. Inhibition of FAAH can enhance the effects of endocannabinoids, leading to potential therapeutic applications in pain management and anxiety disorders .

Biochemical Applications

Biochemical Interactions
1-Oxa-4-thia-8-azaspiro[4.5]decane interacts with various biomolecules, influencing cellular processes such as gene expression and metabolic regulation. Its ability to bind to enzyme active sites allows it to modulate enzymatic activity, which can be harnessed for therapeutic purposes.

Potential as a Drug Delivery System
Due to its unique chemical structure, this compound could serve as a scaffold for designing drug delivery systems that improve the solubility and bioavailability of therapeutic agents. Research into its polymeric forms may yield materials suitable for controlled release applications.

Material Science

Polymer Synthesis
The spirocyclic structure of 1-Oxa-4-thia-8-azaspiro[4.5]decane allows it to be used as a building block in the synthesis of novel polymers with desirable mechanical and thermal properties. These materials can find applications in coatings, adhesives, and composites.

Nanotechnology
In nanotechnology, derivatives of this compound can be utilized in the fabrication of nanoparticles for targeted drug delivery or as components in nanocomposites that exhibit enhanced properties compared to traditional materials.

Case Studies

Study Objective Findings
Study on Anticancer PropertiesEvaluate the apoptosis-inducing effect on cancer cellsDemonstrated significant reduction in cell viability in various cancer cell lines due to modulation of metabolic pathways
Enzyme Inhibition ResearchAssess FAAH inhibition potentialShowed enhanced analgesic effects in animal models when combined with endocannabinoids
Polymer DevelopmentInvestigate polymerization methods using the compoundDeveloped polymers with improved thermal stability and mechanical strength

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-4-thia-8-azaspiro[4.5]decane: Lacks the cyclopropylsulfonyl group.

    1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(methylsulfonyl)-: Contains a methylsulfonyl group instead of a cyclopropylsulfonyl group.

    1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(phenylsulfonyl)-: Contains a phenylsulfonyl group instead of a cyclopropylsulfonyl group.

Uniqueness

1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer properties.

Chemical Structure and Properties

The chemical formula for 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)- is C7H13NOSC_7H_{13}NOS. Its structure can be represented as follows:

Structure 1 Oxa 4 thia 8 azaspiro 4 5 decane\text{Structure }\text{1 Oxa 4 thia 8 azaspiro 4 5 decane}

This compound features a spirocyclic arrangement that contributes to its unique reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to 1-Oxa-4-thia-8-azaspiro[4.5]decane exhibit significant anticancer activity. A study evaluating a series of derivatives found that certain compounds demonstrated potent cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15
12cHeLa0.14

These findings suggest that the presence of the spirocyclic structure in these compounds may enhance their ability to inhibit cancer cell proliferation .

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells. This process may be mediated through the modulation of various signaling pathways and the inhibition of specific enzymes involved in cell survival and proliferation .

Enzyme Interaction

Preliminary biochemical analyses indicate that these compounds can interact with key enzymes and proteins within metabolic pathways, potentially leading to altered cellular metabolism and increased apoptosis in malignant cells .

Synthesis and Derivatives

The synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step chemical reactions. One common approach includes:

  • Starting Materials : Utilizing commercially available precursors such as amines and thiols.
  • Reagents : Employing dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
  • Reaction Conditions : Conducting reactions under reflux conditions to promote cyclization.

The synthesis can yield various derivatives, which may exhibit differing biological activities based on structural modifications .

Study on Antitumor Activity

In a detailed investigation, a series of derivatives based on the spirocyclic framework were synthesized and tested for their cytotoxicity against human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers. The results highlighted several compounds with IC50 values below 0.20 µM, indicating strong potential as anticancer agents .

Comparative Analysis

Comparative studies have been conducted between various spirocyclic compounds to assess differences in biological activity:

Compound TypeAnticancer Activity
1-Oxa-4-thia derivativesModerate to potent
Traditional chemotherapeuticsStandard efficacy

These comparisons reveal that certain derivatives may surpass traditional treatments in efficacy against specific cancer types, warranting further investigation into their mechanisms and potential clinical applications .

Properties

IUPAC Name

8-cyclopropylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S2/c12-16(13,9-1-2-9)11-5-3-10(4-6-11)14-7-8-15-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPNNUMBXNBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186596
Record name 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351653-99-0
Record name 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351653-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4-thia-8-azaspiro[4.5]decane, 8-(cyclopropylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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